|A-L-fucosidase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

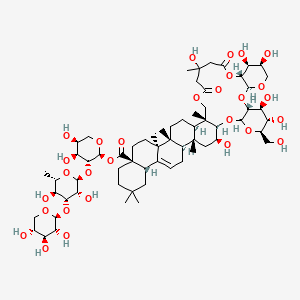

|A-L-fucosidase is an enzyme that belongs to the family of glycoside hydrolases, specifically those that hydrolyze O- and S-glycosyl compounds. It catalyzes the hydrolysis of α-L-fucosides, resulting in the release of L-fucose and an alcohol . This enzyme plays a crucial role in various biological processes, including the degradation of fucosylated glycoconjugates, which are important in cell-cell interactions, immune response, and pathogen recognition .

Métodos De Preparación

|A-L-fucosidase can be prepared through various methods, including recombinant DNA technology and extraction from natural sources. In recombinant DNA technology, the gene encoding this compound is cloned into an expression vector and introduced into a host organism, such as Escherichia coli, for protein production . The enzyme can then be purified using techniques such as affinity chromatography. Industrial production methods may involve large-scale fermentation processes to produce the enzyme in significant quantities .

Análisis De Reacciones Químicas

|A-L-fucosidase primarily catalyzes the hydrolysis of α-L-fucosides, resulting in the formation of L-fucose and an alcohol . This reaction is a type of glycosidic bond cleavage, which is essential for the degradation of fucosylated glycoconjugates. The enzyme can also catalyze transglycosylation reactions, where it transfers fucosyl residues to acceptor molecules, forming new glycosidic bonds . Common reagents used in these reactions include p-nitrophenyl-α-L-fucopyranoside and various fucosyl acceptors such as lactose and maltotriose .

Aplicaciones Científicas De Investigación

|A-L-fucosidase has numerous scientific research applications across various fields:

Mecanismo De Acción

|A-L-fucosidase exerts its effects by catalyzing the hydrolysis of α-L-fucosides through a retaining or inverting mechanism, depending on the specific enzyme family it belongs to (GH29 or GH95) . The enzyme binds to the substrate and facilitates the cleavage of the glycosidic bond, releasing L-fucose and an alcohol . The molecular targets of this compound include fucosylated glycoconjugates, which are involved in various biological processes .

Comparación Con Compuestos Similares

|A-L-fucosidase can be compared with other glycoside hydrolases, such as β-galactosidase and α-mannosidase, which also hydrolyze glycosidic bonds but act on different substrates . The uniqueness of this compound lies in its specificity for α-L-fucosides and its ability to catalyze both hydrolysis and transglycosylation reactions . Similar compounds include:

β-galactosidase: Hydrolyzes β-galactosides to release galactose.

α-mannosidase: Hydrolyzes α-mannosides to release mannose.

α-glucosidase: Hydrolyzes α-glucosides to release glucose.

These enzymes share similar catalytic mechanisms but differ in substrate specificity and biological functions .

Propiedades

Número CAS |

9075-65-4 |

|---|---|

Fórmula molecular |

C189H218N36O29 |

Peso molecular |

3458 g/mol |

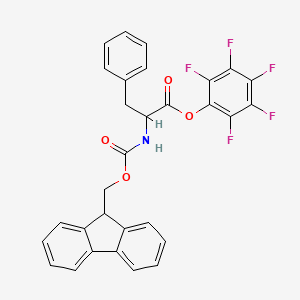

Nombre IUPAC |

7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |

Clave InChI |

DJCUYIKKKRVJKE-UHFFFAOYSA-N |

SMILES canónico |

CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |

Descripción física |

White powder; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)

![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)

![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)